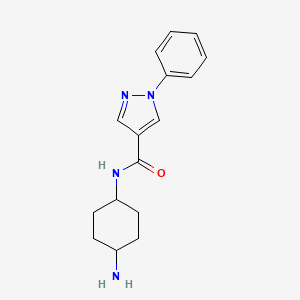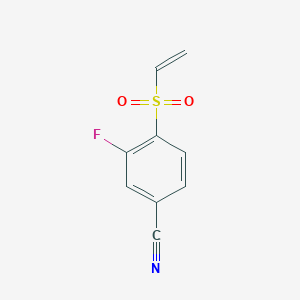
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide, also known as ACPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ACPD is a derivative of pyrazole and has been found to have various biochemical and physiological effects. In
作用機序
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide acts as an agonist for mGluR4, which is a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR4 by N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. This results in the modulation of various downstream signaling pathways, including the regulation of ion channels and intracellular calcium levels.
Biochemical and Physiological Effects:
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been found to have various biochemical and physiological effects, including the modulation of synaptic transmission, plasticity, and neuroprotection. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been shown to reduce the release of glutamate and GABA in the hippocampus and striatum, which has implications in the treatment of anxiety and depression. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has also been found to have neuroprotective effects against excitotoxicity and oxidative stress.
実験室実験の利点と制限
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and selectivity for mGluR4. However, N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has some limitations, including its short half-life and potential toxicity at high concentrations. Researchers must carefully consider the dosage and concentration of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide when designing experiments.
将来の方向性
There are several future directions for the use of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide in scientific research. One potential direction is the development of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide analogs with improved pharmacokinetic properties and selectivity for mGluR4. Another direction is the investigation of the role of mGluR4 in various neurological disorders and the development of novel therapeutics targeting this receptor. Additionally, the use of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide in combination with other drugs or therapies may have synergistic effects in the treatment of neurological disorders.
合成法
The synthesis of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide involves the reaction of 4-aminocyclohexanone with phenylhydrazine, followed by cyclization with 1,1'-carbonyldiimidazole and subsequent acylation with 4-chlorobutyryl chloride. This method has been reported to yield N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide with high purity and yield.
科学的研究の応用
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been extensively used in scientific research as a modulator of glutamate receptors. It has been found to selectively activate the metabotropic glutamate receptor (mGluR) subtype 4, which has implications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has also been used as a tool to study the role of mGluRs in synaptic transmission, plasticity, and neuroprotection.
特性
IUPAC Name |
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-13-6-8-14(9-7-13)19-16(21)12-10-18-20(11-12)15-4-2-1-3-5-15/h1-5,10-11,13-14H,6-9,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZFJUABCSJFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557077.png)
![2-[Cyclopropylmethyl-(5-methylfuran-2-carbonyl)amino]acetic acid](/img/structure/B7557083.png)
![2-[Cyclopropylmethyl-(2-thiophen-3-ylacetyl)amino]acetic acid](/img/structure/B7557088.png)
![2-[Cyclopropylmethyl-(2,3,4-trifluorophenyl)sulfonylamino]acetic acid](/img/structure/B7557089.png)
![2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid](/img/structure/B7557097.png)

![2-[Cyclopropylmethyl-(5-fluoro-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557115.png)
![2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557119.png)
![2-[(5-Chlorothiophen-2-yl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557129.png)
![2-[Cyclopropylmethyl-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B7557133.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)

![2-[2-[Cyclopropyl(ethyl)sulfamoyl]-5-methoxyphenyl]acetic acid](/img/structure/B7557147.png)